molecular formula C22H16ClN3O B3879721 N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide

Cat. No.: B3879721
M. Wt: 373.8 g/mol
InChI Key: RVOAULNPGMOTQQ-XSFVSMFZSA-N
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Description

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Heck reaction, where the benzimidazole derivative reacts with 4-chlorobenzaldehyde in the presence of a palladium catalyst.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a Wittig reaction, where the benzimidazole derivative reacts with a phosphonium ylide.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the ethenyl linkage, converting it to an ethyl linkage.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole moiety.

    Reduction: Reduced derivatives with an ethyl linkage.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety allows it to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)ethenyl]benzamide
  • N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-fluorophenyl)ethenyl]benzamide
  • N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide

Uniqueness

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O/c23-17-12-10-15(11-13-17)14-20(26-22(27)16-6-2-1-3-7-16)21-24-18-8-4-5-9-19(18)25-21/h1-14H,(H,24,25)(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOAULNPGMOTQQ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide
Reactant of Route 3
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide
Reactant of Route 4
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide
Reactant of Route 5
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide
Reactant of Route 6
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)ethenyl]benzamide

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